1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethylbenzyl group and an iodine atom
Vorbereitungsmethoden
The synthesis of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of the difluoromethylbenzyl precursor. One common method involves the difluoromethylation of benzyl derivatives using difluoromethylation reagents . The iodination of the pyrazole ring can be achieved through electrophilic aromatic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylbenzyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole include:
1-(4-Trifluoromethylbenzyl)-4-iodo-1H-pyrazole: Differing by the presence of a trifluoromethyl group instead of a difluoromethyl group, this compound may exhibit different electronic properties and reactivity.
1-(4-Difluoromethylbenzyl)-4-bromo-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9F2IN2 |
---|---|
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
1-[[4-(difluoromethyl)phenyl]methyl]-4-iodopyrazole |
InChI |
InChI=1S/C11H9F2IN2/c12-11(13)9-3-1-8(2-4-9)6-16-7-10(14)5-15-16/h1-5,7,11H,6H2 |
InChI-Schlüssel |
VHETULGAAQYGHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.